molecular formula C9H9N3O3 B1344519 5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid CAS No. 1170258-35-1

5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid

Cat. No.: B1344519
CAS No.: 1170258-35-1
M. Wt: 207.19 g/mol
InChI Key: OZACKUJOJQBLKW-UHFFFAOYSA-N
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Description

5-[(4-Methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid (CAS: 1221724-03-3) is an isoxazole-based heterocyclic compound featuring a pyrazole-methyl substituent at the 5-position of the isoxazole ring. Its molecular formula is C₁₀H₁₁N₃O₃, with a molecular weight of 221.216 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and enzyme inhibitors.

Properties

IUPAC Name

5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-6-3-10-12(4-6)5-7-2-8(9(13)14)11-15-7/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZACKUJOJQBLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649283
Record name 5-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170258-35-1
Record name 5-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 4-methyl-3-penten-2-one under reflux conditions.

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 3,5-dimethylisoxazole can be synthesized by reacting 3-methyl-2-butanone oxime with acetic anhydride.

  • Coupling of Pyrazole and Isoxazole Rings: : The final step involves coupling the pyrazole and isoxazole rings. This can be achieved by reacting 4-methyl-1H-pyrazole with an appropriate isoxazole derivative under basic conditions, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include reduced forms of the isoxazole ring.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammatory or neurological diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used to study the biological activity of isoxazole and pyrazole derivatives, including their interactions with proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of both isoxazole and pyrazole rings allows for interactions with a variety of biological targets, including proteins and nucleic acids. The carboxylic acid group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, highlighting substituent variations, molecular weights, and key properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
5-[(4-Methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid 5-(Pyrazole-methyl), 4-methyl on pyrazole C₁₀H₁₁N₃O₃ 221.216 Building block for enzyme inhibitors; high hydrogen-bonding potential
5-(2-Methylthiazol-4-yl)isoxazole-3-carboxylic acid (Compound 5) 5-(Thiazole), 2-methyl on thiazole C₈H₇N₂O₃S 211.018 Membrane-bound pyrophosphatase inhibitor; confirmed by HRMS-ESI (m/z: 211.0179)
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (Compound 6) 5-(Pyrazole), 1,5-dimethyl on pyrazole C₁₀H₁₁N₃O₃ 221.216 Structural isomer of target compound; distinct regiochemistry affects binding affinity
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (Compound 11g) 5-(4-Methoxyphenyl) C₁₁H₉NO₄ 219.19 Enhanced solubility due to methoxy group; used in anti-inflammatory agent synthesis
5-Methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid 4-(Pyrazole-methyl), 5-methyl on isoxazole C₁₀H₁₁N₃O₃ 221.216 Positional isomer of target compound; altered electronic properties
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid 4-(Chloro-nitro-pyrazole-methyl), 5-methyl on isoxazole C₉H₇ClN₄O₅ 286.63 Electrophilic substituents (Cl, NO₂) enhance reactivity in nucleophilic environments

Biological Activity

5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid (CAS: 1170258-35-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features an isoxazole ring fused with a pyrazole moiety, contributing to its unique biological profile. The molecular formula is C₁₀H₁₄N₄O₃, and it has a molecular weight of 230.25 g/mol. The structural characteristics enable interactions with various biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and isoxazole compounds exhibit antimicrobial properties. For instance, related compounds have shown moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to higher values depending on structural modifications . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Anti-inflammatory Properties

The compound's structure suggests it may inhibit pro-inflammatory cytokines. Pyrazole derivatives have been documented to inhibit IL-17 and TNFα production, with IC50 values in the low micromolar range (0.1 to 1 μM) . This activity could position this compound as a candidate for treating inflammatory diseases.

Antiviral Activity

Emerging studies on pyrazole derivatives indicate potential antiviral properties. For example, certain pyrazolo[3,4-d]pyrimidine compounds have demonstrated efficacy against herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV), with effective concentrations in the micromolar range . Given the structural attributes of this compound, further investigation into its antiviral potential is warranted.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory processes and microbial resistance mechanisms. For instance:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as p38 MAPK, which plays a crucial role in inflammation . This inhibition could lead to reduced cytokine production.
  • Receptor Modulation : The compound may act on various receptors involved in immune response modulation, potentially leading to decreased inflammation and enhanced therapeutic outcomes in autoimmune conditions.

Case Studies and Research Findings

Several studies have explored the broader category of pyrazole derivatives, revealing insights into their biological activities:

Compound Activity IC50/MIC Values Reference
Pyrazolo[3,4-d]pyrimidineAntiviral (HSV)EC50: 5–28 μM
Pyrazole derivativesAntimicrobialMIC: 250 μg/mL
N-HeterocyclesAnti-inflammatoryIC50: 0.1–1 μM

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